2-(4-Thiophen-2-yl-phenyl)-ethanol

Description

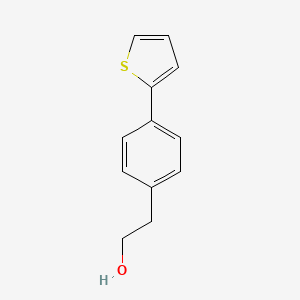

Structure

3D Structure

Properties

IUPAC Name |

2-(4-thiophen-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJBVWJRGUZGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Thiophen 2 Yl Phenyl Ethanol and Analogues

Direct Synthesis Approaches to 2-(Thiophen-2-yl)ethanol Scaffolds

Direct approaches to the 2-(thiophen-2-yl)ethanol core involve the construction of the ethanol (B145695) side chain directly onto a pre-existing thiophene (B33073) ring. These methods are often characterized by their convergent nature, building the target molecule in a straightforward manner.

Esterification and Reduction Pathways

A common and reliable method for the synthesis of 2-(thiophen-2-yl)ethanol involves the esterification of thiophene-2-acetic acid followed by the reduction of the resulting ester. Thiophene-2-acetic acid itself can be prepared from 2-acetylthiophene through a Willgerodt-Kindler reaction, followed by hydrolysis.

The esterification of thiophene-2-acetic acid is typically carried out using a simple alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. The subsequent reduction of the ester to the corresponding primary alcohol can be achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, although milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed, often requiring harsher reaction conditions.

A study on the reduction of methyl 2-(thiophen-2-yl)acetate demonstrated the formation of 2-(thiophen-2-yl)ethanol. chemicalbook.com This two-step sequence provides a versatile route to the 2-(thiophen-2-yl)ethanol scaffold, allowing for the introduction of substituents on the thiophene ring at an early stage.

| Reactant | Reagent(s) | Product | Yield |

| Thiophene-2-acetic acid | Methanol, H+ | Methyl 2-(thiophen-2-yl)acetate | - |

| Methyl 2-(thiophen-2-yl)acetate | LiAlH₄ or NaBH₄ | 2-(Thiophen-2-yl)ethanol | 72% chemicalbook.com |

Precursor Design and Derivatization Strategies

One such method involves a Heck reaction between 2-bromothiophene (B119243) and an appropriate vinyl derivative, followed by selective reduction of the resulting alkene and subsequent functional group manipulation to yield the desired alcohol. google.compatsnap.comgoogle.com This approach allows for the late-stage introduction of the ethanol side chain, which can be advantageous when working with sensitive functional groups on the thiophene ring.

Furthermore, derivatization of the thiophene ring prior to the introduction of the ethanol side chain is a common strategy to access a variety of analogues. For instance, functional groups can be introduced at various positions of the thiophene ring through electrophilic substitution or metal-catalyzed cross-coupling reactions before proceeding with the synthesis of the ethanol moiety.

Indirect Synthetic Routes via Related Intermediates

Indirect synthetic routes to 2-(4-thiophen-2-yl-phenyl)-ethanol involve the initial construction of a more complex intermediate, which is then converted to the target molecule in the final steps. These multi-step sequences often provide greater control over the regiochemistry and allow for the assembly of the bi-aryl core structure as a key step.

Reduction of Ketone Precursors, e.g., 1-(4-Thiophen-2-yl-phenyl)-ethanone

A prominent indirect strategy involves the synthesis of the ketone precursor, 1-(4-thiophen-2-yl-phenyl)-ethanone, followed by its reduction to the desired alcohol. This ketone can be synthesized through methods such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions.

The reduction of the carbonyl group in 1-(4-thiophen-2-yl-phenyl)-ethanone to a hydroxyl group can be readily achieved using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity. organic-chemistry.orgyoutube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

For example, the reduction of acetophenone, a structurally similar ketone, to 1-phenylethanol using NaBH₄ proceeds with high efficiency. orientjchem.org This method is generally high-yielding and tolerates a wide range of functional groups.

| Precursor | Reducing Agent | Product |

| 1-(4-Thiophen-2-yl-phenyl)-ethanone | NaBH₄ | This compound |

Catalytic hydrogenation is another effective method for the reduction of aryl ketones. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Thiophene Linkages

The formation of the C-C bond between the phenyl and thiophene rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for achieving this transformation.

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ikm.org.mymdpi.commdpi.com For the synthesis of the 1-(4-thiophen-2-yl-phenyl)-ethanone precursor, this could involve the coupling of 4-bromoacetophenone with thiophene-2-boronic acid.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 4-Bromoacetophenone | Thiophene-2-boronic acid | Pd catalyst / Base (e.g., K₂CO₃) | 1-(4-Thiophen-2-yl-phenyl)-ethanone |

The Stille coupling, on the other hand, utilizes an organotin reagent as the coupling partner for the aryl halide or triflate. wikipedia.orgorgsyn.orgthermofisher.com This reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de The synthesis of the ketone precursor could be achieved by coupling 4-bromoacetophenone with 2-(tributylstannyl)thiophene.

Friedel-Crafts Acylation in Phenylethanone Synthesis

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. organic-chemistry.orgkhanacademy.org In the context of synthesizing 1-(4-thiophen-2-yl-phenyl)-ethanone, this reaction would involve the acylation of 2-phenylthiophene (B1362552) with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemijournal.com

The electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid, attacks the electron-rich aromatic ring of 2-phenylthiophene. The acylation is expected to occur predominantly at the para position of the phenyl ring due to steric hindrance and electronic effects, leading to the desired 1-(4-thiophen-2-yl-phenyl)-ethanone.

| Aromatic Substrate | Acylating Agent | Lewis Acid | Product |

| 2-Phenylthiophene | Acetyl chloride | AlCl₃ | 1-(4-Thiophen-2-yl-phenyl)-ethanone |

This method provides a direct route to the ketone precursor from a readily available starting material.

General Synthetic Principles Applicable to Thiophene-Phenyl-Ethanol Architectures

The construction of the thiophene-phenyl-ethanol architecture can be approached through several established synthetic strategies. These methodologies include forming one of the heterocyclic rings via cyclization, connecting the pre-formed rings through cross-coupling reactions, or building the structure through condensation and multi-component reactions.

Cyclization Reactions and Their Application

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the thiophene moiety within the target structure. These methods build the thiophene ring from acyclic precursors.

Gewald Reaction : This is a prominent method for synthesizing 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. nih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. This approach is valuable for creating highly substituted thiophenes that can be further modified. nih.govrsc.org

Paal-Knorr Thiophene Synthesis : This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. nih.govnih.gov The reaction is driven by the cyclization and dehydration of the diketone. nih.gov

Fiesselmann Thiophene Synthesis : This reaction provides access to 3-hydroxy-2-thiophene carboxylic derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions. rsc.org

Hinsberg Reaction : This method produces thiophene carboxylic acid derivatives from the reaction of dialkyl thiodiacetate and 1,2-diketones. rsc.org

Photocyclization : In some specific cases, such as the synthesis of thiahelicenes, photocyclization of styrylthiophene derivatives is employed. This reaction involves a Z-E isomerization followed by an electrocyclic reaction and subsequent oxidation to form a fused aromatic system containing a thiophene ring. nih.gov

These cyclization strategies offer powerful ways to construct the thiophene core, which can then be elaborated to form the desired thiophene-phenyl-ethanol structure.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in modifying aromatic rings, including thiophenes, which can be more reactive than their benzene (B151609) counterparts. uoanbar.edu.iqedurev.in These reactions are particularly useful for introducing substituents or for ring-opening and ring-closure sequences to build different heterocyclic systems. researchgate.net

The mechanism for aromatic nucleophilic substitution (SNAr) on a thiophene ring typically follows a stepwise addition-elimination pathway. nih.gov A nucleophile adds to the thiophene ring, which is activated by electron-withdrawing groups, forming a stable intermediate known as a Meisenheimer adduct. researchgate.netnih.gov Subsequently, a leaving group is eliminated to yield the substituted product. The stability of the thiophene ring is generally not compromised by oxidizing agents, but strong acids can lead to polymerization. pharmaguideline.com Copper-mediated nucleophilic substitutions are also of significant synthetic utility for introducing various functional groups onto halothiophenes. uoanbar.edu.iq

Condensation Reactions, including Schiff Base and Knoevenagel

Condensation reactions are vital for forming carbon-carbon and carbon-nitrogen double bonds, which are key steps in building complex molecular architectures.

Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl acetoacetate. researchgate.netdiva-portal.org The initial product can then undergo further reactions, such as dehydration, to yield a stable condensed product. diva-portal.org This method is often the first step in the Gewald thiophene synthesis, where the Knoevenagel adduct reacts further with sulfur to form a 2-aminothiophene. researchgate.net

Schiff Base Formation : Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. amazonaws.comteikyomedicaljournal.comjmchemsci.com This reaction is reversible and typically catalyzed by acid or base. teikyomedicaljournal.com The resulting C=N double bond in Schiff bases is a versatile functional group that can be a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. uobaghdad.edu.iq For instance, Schiff bases can react with anhydrides or thioglycolic acid to form seven-membered oxazepine rings or thiazolidinone rings, respectively. uobaghdad.edu.iq

Alkylation and Arylation Techniques

The formation of the C-C bond between the thiophene and phenyl rings is the most critical step in synthesizing the target biaryl architecture. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation.

Suzuki-Miyaura Coupling : This is one of the most versatile and widely used methods for creating biaryl compounds. nih.gov It involves the reaction of an aryl- or heteroaryl-boronic acid with an aryl halide or triflate, catalyzed by a palladium(0) complex. tandfonline.comnih.govcarroll.edu The reaction requires a base, such as potassium carbonate or barium hydroxide, to facilitate the transmetalation step. tandfonline.comnih.gov This method is highly valued for its tolerance of a wide range of functional groups and its generally high yields. nih.govtandfonline.com For instance, 2-(4-methylphenyl)-thiophene can be synthesized via the Suzuki-Miyaura coupling of 2-bromothiophene and 4-methylphenylboronic acid. carroll.edu

Direct C-H Arylation : This modern approach offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners. researchgate.netbeilstein-journals.org The reaction directly couples an aryl halide with a C-H bond of the thiophene ring, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org This method reduces the number of synthetic steps, making it an environmentally attractive and cost-effective procedure. beilstein-journals.org The regioselectivity of the arylation (at the C2 vs. C5 position of a substituted thiophene) can be controlled by the choice of catalyst, ligands, and the steric properties of the aryl halide. beilstein-journals.org

Sonogashira Coupling : While primarily used to form C-C bonds between sp- and sp²-hybridized carbons (aryl halides and terminal alkynes), the Sonogashira reaction is a key method for synthesizing precursors to more complex thiophene-containing systems. nih.govlibretexts.orgwikipedia.org The resulting acetylenic thiophenes can be subjected to further transformations, such as electrophilic cyclization, to build fused ring systems. researchgate.net

| Reaction | Thiophene Substrate | Aryl Substrate | Catalyst/Reagents | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halothiophene (e.g., 2-Bromothiophene) | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High yields, excellent functional group tolerance. nih.govtandfonline.comnih.gov |

| Direct C-H Arylation | Thiophene | Aryl Halide (e.g., Aryl Bromide) | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (optional) | Atom-economical, fewer synthetic steps, avoids organometallic reagents. researchgate.netbeilstein-journals.org |

| Sonogashira Coupling | Halothiophene | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Forms acetylenic thiophenes as versatile intermediates for further cyclization. nih.govresearchgate.net |

Multi-component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. nih.gov These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Several MCRs are employed for the synthesis of the thiophene ring itself. For example, a DABCO-catalyzed, one-pot, two-step, three-component reaction of α-cyanoacetate with chalcones and elemental sulfur provides a convenient route to 2-aminothiophenes. organic-chemistry.org Another MCR involves the reaction of aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur to produce 2-amino thiophene derivatives, showcasing the power of MCRs to build substituted heterocyclic systems efficiently. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability and sustainability of a synthetic process. nih.gov For the synthesis of thiophene-phenyl structures, optimization efforts often focus on the key C-C bond-forming cross-coupling reactions.

Key parameters that are systematically varied include:

Catalyst System : The choice of palladium source (e.g., Pd(OAc)₂, Pd(OH)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands) can dramatically influence reaction efficiency and selectivity. nih.govbeilstein-journals.org Phosphine-free catalyst systems are also being developed for simplicity and cost-effectiveness. researchgate.netorganic-chemistry.org

Base : The nature and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂) are critical. nih.govtandfonline.comacs.org The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or in C-H activation steps. diva-portal.org

Solvent : The choice of solvent (e.g., DMSO, DMAc, toluene, aqueous mixtures) can affect substrate solubility, catalyst stability, and reaction rates. acs.orgacs.org For instance, using Cs₂CO₃ in DMSO has been found to be an efficient system for ligand-free cross-coupling of arenes with aryl halides. acs.org

Temperature and Reaction Time : These parameters are adjusted to ensure the reaction goes to completion without causing decomposition of reactants or products. Microwave irradiation is sometimes used to accelerate reaction rates. researchgate.net

Flow Chemistry : Continuous-flow systems offer advantages over traditional batch processes, including better reproducibility, rapid mixing, and shorter reaction times. Bayesian optimization algorithms have been successfully applied to multi-parameter screening in flow systems to rapidly identify suitable conditions for biaryl synthesis, achieving yields up to 97%. nih.gov

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Ba(OH)₂·8H₂O | Toluene/Methanol | Reflux | 51 | researchgate.net |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | - | Good | nih.gov |

| 3 | Pd(OH)₂ | K₃PO₄ | - | 65 | Improved | nih.gov |

| 4 | Pd(OAc)₂ (0.2 mol%) | K₂CO₃ | DMAc | 100 | Good | organic-chemistry.org |

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of thiophene-containing biaryl compounds, as it can significantly influence reaction rates and product yields. In palladium-catalyzed cross-coupling reactions, the solvent system must facilitate the dissolution of reactants, reagents, and catalytic intermediates.

Commonly employed solvents include toluene, dimethylformamide (DMF), dioxane, and various alcohols. researchgate.net Often, aqueous mixtures are used, particularly in Suzuki-Miyaura couplings, where a combination of an organic solvent with an aqueous base solution is standard. For instance, a 3:1 ethanol/water solvent system has been shown to be effective, though an increase in the proportion of water can sometimes decrease the product yield due to the low solubility of the reactants. nih.gov The polarity of the solvent is known to affect the structure and activity of the catalytic intermediates and can influence the rate-determining step of the reaction. beilstein-journals.org

While some studies suggest that the choice of solvent can have a less pronounced effect compared to other variables like the catalyst or temperature beilstein-journals.org, careful selection remains crucial for optimizing reaction conditions. For example, in certain Suzuki-Miyaura reactions for synthesizing biaryl analogues, a mixture of water and ethanol provided better yields than toluene or DMF. nih.gov The selection is often empirical, tailored to the specific substrates and catalytic system being used.

| Solvent System | Reaction Type | Typical Observation | Source |

|---|---|---|---|

| Toluene-Water | Suzuki-Miyaura Coupling | Commonly used biphasic system with an inorganic base. researchgate.net | researchgate.net |

| Ethanol-Water (e.g., 3:1) | Suzuki-Miyaura Coupling | Can provide high yields; excess water may reduce yield due to reactant insolubility. nih.gov | nih.gov |

| Dimethylformamide (DMF) | Suzuki-Miyaura & Stille Coupling | A polar aprotic solvent, effective in many cross-coupling reactions. researchgate.net | researchgate.net |

| Dioxane | Suzuki-Miyaura Coupling | An ethereal solvent frequently used in cross-coupling chemistry. researchgate.net | researchgate.net |

| Tetrahydrofuran (THF) | Asymmetric Suzuki-Miyaura Coupling | Found to be an effective solvent in combination with specific palladium sources and bases. beilstein-journals.org | beilstein-journals.org |

Catalyst Systems and Their Role in Selectivity

The catalyst system, typically comprising a palladium source and a ligand, is the cornerstone of cross-coupling reactions for synthesizing this compound and its analogues. The choice of catalyst and ligand dictates the reaction's efficiency, selectivity, and substrate scope.

Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). researchgate.netbeilstein-journals.org These are often used in conjunction with phosphine-based ligands, which stabilize the palladium center, enhance its reactivity, and influence the selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane (SPhos), are particularly effective in Suzuki-Miyaura couplings involving thiophene derivatives, allowing for low catalyst loadings (0.25–1 mol%) and achieving high yields. semanticscholar.orgnih.gov

The development of highly active catalyst systems has enabled the coupling of less reactive starting materials and has allowed reactions to proceed under milder conditions. For example, a catalyst system based on Pd(0) and a specific phosphine-based bulky ligand demonstrated high efficiency for the Suzuki-Miyaura cross-coupling of thiophene-2-boronic esters with aryl bromides, resulting in excellent yields and high turnover frequencies with low catalyst loadings. nih.govresearchgate.net The selection of the base (e.g., K₂CO₃, K₃PO₄) is also an integral part of the catalytic cycle, and the optimal base is often determined through screening. beilstein-journals.orgnih.gov

| Palladium Source | Common Ligand | Typical Application | Source |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Highly efficient for Suzuki-Miyaura coupling of bromothiophenes. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

| Pd(PPh₃)₄ | (Triphenylphosphine is part of the complex) | A classical, widely used catalyst for Suzuki and Stille reactions. researchgate.net | researchgate.net |

| Pd₂(dba)₃ | Chiral Monophosphine Ligands (e.g., L7) | Used in asymmetric Suzuki-Miyaura couplings to produce chiral biaryls. beilstein-journals.org | beilstein-journals.org |

| Pd(0) / L1 (Bulky Phosphine) | Custom bulky phosphine ligand | Active system for synthesizing thiophene-containing polymers with short reaction times. nih.govresearchgate.net | nih.govresearchgate.net |

Temperature and Time Control in Reaction Kinetics

Temperature and reaction time are fundamental kinetic parameters that must be carefully controlled to ensure efficient conversion and minimize the formation of byproducts. Cross-coupling reactions for the synthesis of thiophene-containing biaryls are typically conducted at elevated temperatures to overcome activation energy barriers.

Reaction temperatures commonly range from room temperature to reflux conditions, often between 50 °C and 90 °C. beilstein-journals.orgnih.gov For instance, the Suzuki-Miyaura coupling for synthesizing cyclopropylthiophenes was effectively carried out by heating at 90 °C, with the starting material being consumed within 2 hours. nih.gov In some cases, the yield is directly proportional to the temperature, while selectivity (such as enantioselectivity in asymmetric syntheses) may be inversely proportional, necessitating a compromise to achieve optimal results. beilstein-journals.org A reaction temperature of 50 °C was chosen in one study to balance yield and enantioselectivity. beilstein-journals.org

Reaction times can vary significantly, from as short as 5–15 minutes for highly active catalyst systems to 48 hours or more for less reactive substrates or lower catalyst loadings. nih.govresearchgate.net It has been noted that larger-scale reactions can be highly exothermic, sometimes proceeding to completion without external heating after initiation. nih.gov Careful monitoring of the reaction progress, typically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), is essential to determine the optimal reaction time. nih.gov

Purification Methodologies (e.g., Chromatography, Recrystallization)

Following the synthesis, a robust purification strategy is essential to isolate the target compound, this compound or its analogues, from unreacted starting materials, catalyst residues, and reaction byproducts. The two most common and effective techniques for this purpose are column chromatography and recrystallization.

Column Chromatography is a widely used method for the purification of biaryl compounds. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (an eluent) passes through it. moravek.com For compounds like thiophene-containing biaryls, a typical eluent system is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, with the ratio adjusted to achieve optimal separation.

Recrystallization is a powerful technique for purifying solid compounds. libretexts.orgmt.com The principle is based on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. mnstate.edu The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. libretexts.org The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. mnstate.edu Common solvents for recrystallizing organic compounds include ethanol, or solvent pairs like hexane/acetone and hexane/ethyl acetate. rochester.edu For thiophene derivatives specifically, crystallization by cooling a solution is a known and effective purification method. google.com The purified crystals are then typically collected by vacuum filtration. libretexts.org

Advanced Spectroscopic and Structural Characterization of 2 4 Thiophen 2 Yl Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

The ¹H NMR spectrum of 2-(4-thiophen-2-yl-phenyl)-ethanol provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons. ucl.ac.uk Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient areas are deshielded and appear at higher chemical shifts (downfield). ucl.ac.uk

In a typical ¹H NMR spectrum of this compound, the protons on the phenyl and thiophene (B33073) rings are expected to appear in the aromatic region, generally between 7.0 and 8.5 ppm. The protons of the ethanol (B145695) side chain, specifically the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) groups, will have distinct chemical shifts. The -CH₂- protons adjacent to the aromatic ring and the hydroxyl group are deshielded and typically appear in the range of 2.5-4.0 ppm. libretexts.org The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. libretexts.org

Spin-spin coupling, observed as splitting of signals into multiplets, provides information about the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the peaks in a multiplet and is independent of the external magnetic field strength. youtube.com For instance, the methylene protons of the ethanol group would likely appear as a triplet due to coupling with the two protons of the adjacent methylene group, which in turn would also be a triplet. The aromatic protons will exhibit more complex splitting patterns due to ortho, meta, and para couplings. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H3 | 7.0 - 7.2 | Doublet of doublets | J(H3-H4) ≈ 3.5-4.5, J(H3-H5) ≈ 1.0-2.0 |

| Thiophene H4 | 7.0 - 7.2 | Doublet of doublets | J(H4-H3) ≈ 3.5-4.5, J(H4-H5) ≈ 4.5-5.5 |

| Thiophene H5 | 7.2 - 7.4 | Doublet of doublets | J(H5-H4) ≈ 4.5-5.5, J(H5-H3) ≈ 1.0-2.0 |

| Phenyl H (ortho to thiophene) | 7.5 - 7.7 | Doublet | J(ortho) ≈ 7.5-8.5 |

| Phenyl H (meta to thiophene) | 7.3 - 7.5 | Doublet | J(ortho) ≈ 7.5-8.5 |

| -CH₂- (benzylic) | 2.8 - 3.0 | Triplet | J ≈ 6.0-7.0 |

| -CH₂- (hydroxyl) | 3.8 - 4.0 | Triplet | J ≈ 6.0-7.0 |

| -OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Generally, the chemical shift range for ¹³C is much wider than for ¹H, making it easier to distinguish between different carbon atoms. oregonstate.edu Aromatic and heteroaromatic carbons typically resonate in the range of 100-150 ppm. oregonstate.edu The carbon atom attached to the electron-withdrawing oxygen of the hydroxyl group will be deshielded and appear further downfield compared to the other aliphatic carbon. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu

For this compound, the carbons of the phenyl and thiophene rings would be found in the aromatic region. The carbon of the thiophene ring attached to the sulfur atom (C2 and C5) will have distinct shifts from the other thiophene carbons (C3 and C4). The two carbons of the ethanol side chain will appear in the aliphatic region, typically between 30 and 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 123 - 128 |

| Thiophene C4 | 127 - 132 |

| Thiophene C5 | 124 - 129 |

| Phenyl C1 (attached to thiophene) | 140 - 145 |

| Phenyl C2, C6 | 125 - 130 |

| Phenyl C3, C5 | 128 - 133 |

| Phenyl C4 (attached to ethanol group) | 135 - 140 |

| -CH₂- (benzylic) | 35 - 40 |

| -CH₂- (hydroxyl) | 60 - 65 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the thiophene ring, the adjacent protons on the phenyl ring, and between the two methylene groups in the ethanol side chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. epfl.chsdsu.edu It is extremely useful for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal of the benzylic -CH₂- group would show a correlation to the corresponding carbon signal in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the benzylic -CH₂- group would show HMBC correlations to the carbons of the phenyl ring and to the other carbon of the ethanol side chain. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons that are close to each other in space, even if they are not directly bonded. This can provide valuable information about the molecule's three-dimensional structure and preferred conformation.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the chemical structure of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

IR and Raman spectra arise from the vibrations of chemical bonds within a molecule. Different types of bonds and functional groups have characteristic vibrational frequencies.

For this compound, key functional group absorptions would include:

O-H Stretch : A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. libretexts.org

C-H Stretch : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethanol side chain appear just below 3000 cm⁻¹. researchgate.net

C=C Stretch : The stretching vibrations of the carbon-carbon double bonds in the phenyl and thiophene rings will give rise to several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretch : The stretching vibration of the carbon-oxygen single bond in the ethanol group will produce a strong band in the IR spectrum, typically in the range of 1000-1200 cm⁻¹. libretexts.org

Thiophene Ring Vibrations : The thiophene ring will have characteristic ring stretching and bending vibrations. The C-S stretching vibration is often weak and can be difficult to identify but may appear in the 600-800 cm⁻¹ region. researchgate.netrsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak/Broad | Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |

| C=C Aromatic Ring Stretch | 1400-1600 | 1400-1600 | Medium to Strong |

| C-O Stretch | 1000-1200 | Weak | Strong (IR) |

| Thiophene Ring Breathing | - | ~830 | Strong (Raman) |

| C-S Stretch | 600-800 | 600-800 | Weak to Medium |

The rotational freedom around the single bonds in the ethanol side chain and between the phenyl and thiophene rings allows for different conformations of this compound. These different conformers can have distinct vibrational spectra. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, the most stable conformer in the gas phase or in a particular solvent can be identified. arxiv.orgnih.gov For example, studies on similar molecules like 2-phenylethanol (B73330) have shown that gauche conformations can be stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electrons of the aromatic ring. researchgate.net Such interactions would lead to a shift in the O-H stretching frequency to a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound. For this compound, this analysis would provide the exact molecular formula and insights into its connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides mass measurements with high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition.

The molecular formula for this compound is C₁₂H₁₂OS. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₃OS⁺ | 205.0682 |

| [M+Na]⁺ | C₁₂H₁₂NaOS⁺ | 227.0501 |

This table represents theoretical values. Experimental verification is required.

An experimental HRMS measurement yielding a mass that matches one of these calculated values to within a few parts per million (ppm) would confirm the elemental formula of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. For this compound, key fragmentation pathways would be expected based on its functional groups.

A primary and highly characteristic fragmentation for alcohols is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orgnist.gov For this compound, this would lead to the loss of a ·CH₂OH radical, resulting in a stable benzylic-type cation.

Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O) from the molecular ion. libretexts.org

Expected Key Fragments:

Loss of the hydroxymethyl radical (·CH₂OH): The cleavage of the bond between the phenyl ring and the ethanol group would be a dominant fragmentation. This would result in a fragment ion corresponding to the 4-thiophen-2-yl-phenyl cation.

Benzylic cleavage: The most probable fragmentation would be the cleavage of the Cα-Cβ bond, leading to the formation of a stable [M - CH₂OH]⁺ ion. The resulting fragment, the 4-(thiophen-2-yl)phenylmethyl cation, would be resonance-stabilized.

Loss of water: A peak corresponding to [M - H₂O]⁺˙ is also anticipated.

Thiophene ring fragmentation: The thiophene ring itself can fragment, typically by losing C₂H₂ or a thioformyl (B1219250) radical (·CHS), although these fragments might be less intense than those from the ethanol side chain. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [C₁₂H₁₂OS]⁺˙ (Molecular Ion) | [C₆H₅(C₄H₃S)CH₂CH₂OH]⁺˙ | 204 |

| [C₁₁H₉S]⁺ | [C₆H₅(C₄H₃S)CH₂]⁺ | 173 |

| [C₁₂H₁₀S]⁺˙ | [M - H₂O]⁺˙ | 186 |

| [C₇H₇O]⁺ | [CH₂C₆H₄OH]⁺ | 107 |

This table is predictive and based on general fragmentation rules. libretexts.orgnist.gov Actual fragmentation would require experimental analysis.

X-ray Diffraction Studies

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single Crystal X-ray Analysis for Molecular Geometry and Crystal Packing

A single-crystal X-ray analysis of this compound would reveal its precise molecular geometry. Key parameters that would be determined include:

Bond Lengths: The exact lengths of all covalent bonds (C-C, C-H, C-O, O-H, C-S). For instance, the C-S bonds in the thiophene ring are typically around 1.7 Å.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, which is dictated by intermolecular forces.

Analysis of Intermolecular Interactions in the Solid State

The crystal packing is stabilized by a network of non-covalent interactions. For this compound, several types of interactions would be anticipated and could be analyzed from the crystal structure data.

Hydrogen Bonds: The most significant intermolecular interaction would likely be the hydrogen bond formed by the hydroxyl group (-OH). This can act as both a hydrogen bond donor (O-H) and acceptor (O). These O-H···O interactions would likely link molecules into chains or dimers.

C-H···O Interactions: Weaker hydrogen bonds involving carbon atoms as donors (from the phenyl or thiophene rings) and the hydroxyl oxygen as an acceptor are also common. sigmaaldrich.com

C-H···S Interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, forming C-H···S interactions with hydrogen atoms from neighboring molecules. libretexts.org

C-H···π Interactions: The electron-rich π-systems of the phenyl and thiophene rings can act as acceptors for hydrogen bonds from C-H groups of adjacent molecules. acs.org

π-π Stacking: Interactions between the aromatic phenyl and heteroaromatic thiophene rings of adjacent molecules are expected, contributing significantly to the crystal packing. alchemypharm.com

Chalcogen Bonds: A chalcogen bond is a noncovalent interaction involving a Group 16 element (like sulfur) as an electrophilic region. researchgate.net The sulfur atom in the thiophene ring could potentially engage in S···O or S···π interactions.

Dihedral Angle Analysis of Aromatic and Heteroaromatic Rings

A key structural feature of this molecule is the dihedral angle (or torsion angle) between the plane of the phenyl ring and the plane of the thiophene ring. This angle determines the degree of coplanarity between the two rings.

In similar biphenyl-thiophene systems, this angle is rarely 0° due to steric hindrance between the ortho-hydrogens on the adjacent rings. nih.gov

The value of this dihedral angle would influence the extent of π-conjugation across the two rings. A smaller angle allows for better orbital overlap, while a larger twist disrupts it. The specific angle would be a result of the balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twist). This angle would be precisely measured from the single-crystal X-ray diffraction data.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for elucidating the electronic structure and photophysical properties of molecules like this compound.

Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For conjugated systems like this compound, which contains both a phenyl and a thiophene ring, these transitions typically fall within the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

The electronic transitions in such aromatic and heteroaromatic systems are primarily π → π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the thiophene ring, a five-membered aromatic heterocycle, influences the electronic properties of the phenyl ring, often leading to shifts in the absorption maxima compared to unsubstituted benzene (B151609) or thiophene. The specific substitution pattern on the phenyl ring also plays a crucial role in determining the exact energy of these transitions.

Fluorescence spectroscopy provides complementary information about the excited state of the molecule. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is known as the Stokes shift. A larger Stokes shift is often indicative of a significant change in geometry between the ground and excited states.

Table 1: Illustrative Spectroscopic Data for a Thiophene-Phenyl Derivative This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the literature search.

| Parameter | Value | Solvent |

|---|---|---|

| Absorption Maximum (λmax) | ~350 nm | Ethanol |

| Molar Absorptivity (ε) | >10,000 M-1cm-1 | Ethanol |

| Emission Maximum (λem) | ~420 nm | Ethanol |

| Stokes Shift | ~70 nm | Ethanol |

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon).

The determination of the fluorescence quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The following equation is used for the calculation:

Φf,sample = Φf,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

Commonly used standards for quantum yield determination include quinine (B1679958) sulfate (B86663) in sulfuric acid (Φf = 0.54) or anthracene (B1667546) in ethanol (Φf = 0.27). The choice of the standard depends on the absorption and emission range of the compound under investigation. For accurate determination, the absorbance of both the sample and the standard solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

While the specific quantum yield for this compound has not been reported, studies on similar thiophene-containing fluorophores have shown a wide range of quantum yields depending on their molecular structure and environment.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds.

For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode of chromatography, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) gel column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will therefore elute later, resulting in a longer retention time (tR). The purity of the sample is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.

Table 2: Illustrative HPLC Conditions for Analysis of a Thiophene-Phenyl Derivative This table presents hypothetical HPLC parameters, as specific experimental conditions for this compound were not found in the literature search.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 350 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds, and determine their purity. libretexts.org

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The progress of the reaction is monitored by comparing the TLC of the reaction mixture with that of the starting materials. A typical TLC plate for reaction monitoring would have three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" where both the starting material and the reaction mixture are spotted on top of each other. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

Table 3: Illustrative TLC System for Monitoring the Synthesis of a Thiophene-Phenyl Derivative This table presents a hypothetical TLC system, as specific experimental conditions for this compound were not found in the literature search.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) and/or staining agent (e.g., potassium permanganate) |

Computational and Theoretical Chemistry of 2 4 Thiophen 2 Yl Phenyl Ethanol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These calculations can predict molecular geometry, orbital energies, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. rdd.edu.iqniscair.res.in By optimizing the molecular geometry, DFT can determine the most stable arrangement of atoms in space, including key bond lengths and angles. For thiophene-phenyl systems, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), reveal that the connection between the thiophene (B33073) and phenyl rings often results in a non-planar structure, with a defined dihedral angle between the two rings. rdd.edu.iqniscair.res.in This twist is a balance between the delocalization of π-electrons across the rings and the steric hindrance between hydrogen atoms on adjacent rings.

The electronic properties of thiophene-phenyl systems are significantly influenced by the interaction between the two aromatic rings. The introduction of a phenyl group to a thiophene oligomer can lead to a decrease in the energy gap, enhancing its potential as a semiconductor material. rdd.edu.iq The ethanol (B145695) substituent on the phenyl ring would further influence the electronic distribution through its electron-donating character.

Table 1: Representative Optimized Geometrical Parameters for a Thiophene-Phenyl System

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-C (thiophene) | ~1.37 - 1.42 Å |

| Bond Length | C-S (thiophene) | ~1.72 Å |

| Bond Length | C-C (inter-ring) | ~1.47 Å |

| Dihedral Angle | Thiophene-Phenyl | ~20° - 40° |

Note: These values are illustrative and based on typical thiophene-phenyl structures. The actual values for 2-(4-Thiophen-2-yl-phenyl)-ethanol would require specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller band gap suggests that a molecule is more easily excitable and more chemically reactive. mdpi.comperiodicodimineralogia.it

In thiophene-phenyl systems, the HOMO is often distributed across the entire π-conjugated system, while the LUMO can be localized on either the thiophene or phenyl ring, depending on the substituents. niscair.res.innih.gov For this compound, the electron-donating ethanol group would likely raise the energy of the HOMO. The interaction between the thiophene and phenyl rings generally leads to a smaller band gap compared to the individual aromatic components. rdd.edu.iq For instance, the band gap for thiophene is around 5.97 eV, which decreases upon interaction with other molecules. periodicodimineralogia.it In some thiophene derivatives, the band gap can be as low as 2.299 eV, indicating significant charge transfer within the molecule. niscair.res.in

Table 2: Representative Frontier Orbital Energies and Related Parameters

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Ionization Potential |

| ELUMO | -1.5 to -2.5 | Electron Affinity |

| Band Gap (ΔE) | 3.0 to 4.5 | Chemical Reactivity / Excitability |

| Chemical Potential (μ) | -3.5 to -4.25 | Charge Transfer Tendency |

| Hardness (η) | 1.5 to 2.25 | Resistance to Charge Transfer |

Note: These values are illustrative and based on typical thiophene-phenyl structures. The actual values for this compound would require specific calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. periodicodimineralogia.itresearchgate.net It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in molecular stability. researchgate.net These interactions, known as hyperconjugation, can be quantified by second-order perturbation theory.

Table 3: Representative NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) |

|---|---|---|---|

| π(C-C)thiophene | π(C-C)phenyl | π-conjugation | High |

| LP(S) | π(C-C)thiophene | Intra-ring delocalization | Moderate |

| LP(O)ethanol | σ*(C-C)phenyl | Hyperconjugation | Low to Moderate |

Note: The specific orbitals and stabilization energies would need to be determined by an NBO calculation on the molecule.

Reactivity and Topology Studies

Understanding the reactivity of a molecule involves identifying the regions most susceptible to chemical attack. Computational methods can map out these reactive sites and predict the outcome of chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. periodicodimineralogia.it It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions indicate a negative potential and are susceptible to electrophilic attack, while blue regions indicate a positive potential and are prone to nucleophilic attack. Green regions are neutral.

For this compound, the MEP map would likely show negative potential (red) around the sulfur atom of the thiophene ring and the oxygen atom of the ethanol group, due to their high electron density. These would be the primary sites for electrophilic attack. The hydrogen atoms of the ethanol's hydroxyl group and some of the aromatic protons would likely show a positive potential (blue), making them susceptible to nucleophilic interactions. periodicodimineralogia.it

The Fukui function is a more sophisticated tool for predicting local reactivity. wikipedia.orgresearchgate.net It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

In thiophene derivatives, Fukui function analysis has been used to identify specific carbon and nitrogen atoms as the most reactive sites for nucleophilic and electrophilic attacks, respectively. gelisim.edu.trnih.gov For this compound, this analysis would provide a detailed, atom-by-atom picture of its reactivity, pinpointing the exact atoms on the thiophene and phenyl rings that are most likely to participate in chemical reactions. This method is a powerful tool for understanding and predicting the regioselectivity of reactions involving such molecules. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are powerful computational tools for analyzing the electronic structure and nature of chemical bonds.

Quantum Theory of Atoms in Molecules (QTAIM) : Developed by Richard Bader, QTAIM partitions the electron density of a molecule into atomic basins based on zero-flux surfaces. wikipedia.org This analysis allows for the characterization of bond critical points (BCPs), points of minimum electron density between two bonded atoms. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For this compound, QTAIM analysis would be crucial in quantifying the nature of the covalent bonds within the thiophene and phenyl rings, the C-C single bond connecting them, and the bonds in the ethanol side chain. A key focus would be the bond connecting the phenyl and thiophene rings, where the ellipticity at the BCP could quantify the extent of π-character and electron delocalization between the two aromatic systems. nih.gov

Electron Localization Function (ELF) : The ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It offers a chemically intuitive visualization of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates strong electron localization, typical of covalent bonds and lone pairs, while a value around 0.5 suggests delocalized, metallic-like electron behavior. taylorandfrancis.com For this compound, an ELF analysis would map out the high-localization regions corresponding to the C-H, C-C, C-S, C-O, and O-H covalent bonds. It would also visualize the delocalized π-electron systems of the thiophene and phenyl rings and show the localization of lone pairs on the sulfur and oxygen atoms.

Table 1: Expected QTAIM and ELF Parameters for Key Bonds in this compound

| Bond Type | Expected QTAIM Findings | Expected ELF Value |

|---|---|---|

| Aromatic C-C (in rings) | High electron density (ρ), negative Laplacian (∇²ρ<0) indicating shared interaction. | Close to 1 |

| Phenyl-Thiophene C-C | Moderate ρ, slightly positive or small negative ∇²ρ, non-zero ellipticity indicating some π-character. nih.gov | ~0.7-0.9 |

| C-S (in thiophene) | Lower ρ compared to C-C, negative ∇²ρ. | ~0.7-0.8 |

| C-O (in ethanol chain) | High ρ, significant negative ∇²ρ indicating a polar covalent bond. | Close to 1 |

| O-H (in ethanol chain) | High ρ, highly negative ∇²ρ indicating a highly polar covalent bond. | Close to 1 |

Conformational Analysis and Molecular Dynamics

Molecular Energy Profiles and Conformational Flexibility

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, primarily the bond connecting the aromatic rings and the bonds within the ethanol side chain. Computational methods can map the potential energy surface as a function of key dihedral angles to identify stable conformers.

For the related molecule 2-phenylethanol (B73330), studies have shown that the most stable conformers are non-planar gauche structures. researchgate.net This stability arises from a stabilizing interaction between the hydroxyl hydrogen atom and the π-electrons of the phenyl ring. researchgate.net A similar intramolecular O-H···π interaction is expected to be a dominant factor in the conformational preference of this compound. The molecule's flexibility will also be influenced by the rotation around the bond linking the thiophene and phenyl rings, with the planar conformations likely being higher in energy due to steric hindrance between hydrogen atoms on the rings. The lowest energy conformers would therefore likely feature a non-planar arrangement of the two rings and a gauche conformation of the ethanol side chain, allowing for favorable intramolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational stability and intermolecular interactions in a simulated environment, such as in a solvent. tandfonline.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or ethanol) and calculating the trajectory of all atoms over a period of nanoseconds. tandfonline.comresearchgate.net

Spectroscopic Property Prediction

Computational Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations, typically using Density Functional Theory (DFT), are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

For this compound, the predicted spectra would exhibit characteristic bands for each functional group. The Potential Energy Distribution (PED) analysis helps in making unambiguous assignments for each vibrational mode. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|

| O-H Stretch | 3300-3500 | Broad band in IR, sensitive to hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | Characteristic of phenyl and thiophene rings. scirp.org |

| Aliphatic C-H Stretch | 2850-3000 | From the -CH₂CH₂- group of the ethanol side chain. nih.gov |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands from both phenyl and thiophene rings. scirp.org |

| C-O Stretch | 1050-1250 | Strong band in IR, from the primary alcohol. |

| C-S Stretch | 600-800 | Characteristic of the thiophene ring. |

| Ring Breathing Modes | ~1000 | Intense Raman lines are expected for the aromatic rings. researchgate.net |

Theoretical NMR Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results. The accuracy of the prediction depends on the level of theory, the basis set, and critically, the inclusion of solvent effects, as chemical shifts can be sensitive to the molecular environment. nih.govresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for all unique proton and carbon atoms. The aromatic protons on the phenyl and thiophene rings are expected to resonate in the downfield region (typically 7-8 ppm), with their exact shifts influenced by the electronic coupling between the two rings. The protons of the ethanol chain (-CH₂CH₂-OH) would appear more upfield. The hydroxyl proton's chemical shift would be particularly sensitive to solvent and concentration due to hydrogen bonding. nih.gov Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethanol group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene Protons | 7.0 - 7.5 | 120 - 145 |

| Phenyl Protons | 7.2 - 7.8 | 125 - 140 |

| -CH₂- (next to phenyl) | ~2.9 | ~39 |

| -CH₂- (next to OH) | ~3.8 | ~63 |

| -OH | Variable (e.g., 1.5-5.0) | - |

Non-Linear Optical (NLO) Properties

Calculation of First-Order Hyperpolarizability and Polarizability

No published data is currently available.

Reaction Mechanisms and Chemical Reactivity of 2 4 Thiophen 2 Yl Phenyl Ethanol

Reactivity of the Thiophene (B33073) and Phenyl Rings

Both the thiophene and phenyl rings are aromatic and can undergo electrophilic aromatic substitution. However, their reactivity differs. Thiophene is considered an electron-rich aromatic system and is generally more reactive towards electrophiles than benzene (B151609). nih.govwikipedia.org The sulfur atom's lone pairs contribute to the delocalized π-system, enhancing the ring's nucleophilicity. wikipedia.org

The substituent already present on the phenyl ring, the 2-(thiophen-2-yl)ethyl group, is an ortho-, para-director due to its alkyl nature. The thiophene ring is activated by the phenyl substituent. In electrophilic substitution reactions, the position of attack on the thiophene ring is predominantly at the C5 position (alpha to the sulfur and adjacent to the phenyl substituent), as the C2 position is already substituted. If the C5 position is blocked, substitution may occur at other positions.

Common electrophilic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (for the phenyl ring) or without (for the more reactive thiophene ring).

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (R-CO-) or alkyl (R-) group using an acyl chloride/anhydride or alkyl halide with a Lewis acid catalyst like AlCl₃. nih.gov

Due to the higher reactivity of the thiophene ring, electrophilic attack is expected to occur there preferentially over the phenyl ring under controlled conditions. wikipedia.org

Electrophilic Aromatic Substitution on Thiophene and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In 2-(4-thiophen-2-yl-phenyl)-ethanol, both the benzene and thiophene rings can undergo electrophilic attack. The outcome of such reactions is dictated by the directing effects of the substituents on each ring.

The thiophene ring is generally more reactive towards electrophiles than benzene. pearson.com This heightened reactivity is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the substitution. pearson.com Substitution on an unsubstituted thiophene ring typically occurs at the C2 position. In the case of this compound, the thiophene ring is already substituted at the 2-position by the phenyl group. Therefore, further electrophilic substitution on the thiophene moiety would be directed to the C5 position, which is the most activated remaining position, and to a lesser extent, the C3 or C4 positions.

The phenyl ring is substituted with the 2-hydroxyethyl group and the thiophen-2-yl group. The alkyl group is a weak activating group and an ortho, para-director. The thiophenyl group is also an ortho, para-director. Since these two groups are para to each other, their directing effects reinforce one another, activating the positions ortho to each substituent. This means that electrophilic substitution on the phenyl ring will preferentially occur at the carbons adjacent to the existing substituents.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the electrophile: The π electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms. wikipedia.orglibretexts.org

The this compound molecule does not possess strong electron-withdrawing groups on either the phenyl or the thiophene ring. The 2-hydroxyethyl group is electron-donating, and the thiophenyl group is also generally considered to be electron-donating. Therefore, conventional SNAr reactions are not a favored pathway for this compound under standard conditions. For SNAr to occur on thiophene derivatives, strong electron-withdrawing groups are typically required. nih.gov

However, nucleophilic substitution can occur under specific conditions, such as through the formation of an aryllithium intermediate via directed ortho-metalation, which is then trapped by an electrophile. This is not a direct SNAr reaction but a related transformation.

Directed Ortho Metalation (DOM) and Related Transformations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles. wikipedia.org

In this compound, the hydroxyl group of the ethanol (B145695) substituent can act as a directing group after deprotonation to form an alkoxide. This alkoxide can direct lithiation to the ortho positions on the phenyl ring. The general principle involves the coordination of the lithium cation to the oxygen atom, which positions the organolithium base to abstract a proton from the nearest ortho carbon. wikipedia.org

For π-excessive heterocycles like thiophene, lithiation predominantly occurs at the C2 position. uwindsor.ca Since this position is already substituted in this compound, lithiation of the thiophene ring would likely be directed to the C5 position. The presence of two directing groups on the phenyl ring (the alkoxide and the thiophenyl group) can lead to competitive lithiation or cooperative effects. harvard.edu

Stereoselective Transformations

The presence of a chiral center in derivatives of this compound, such as in 1-(4-(thiophen-2-yl)phenyl)ethan-1-ol, opens the door for stereoselective synthesis.

Chiral Synthesis of Enantiomeric Forms (e.g., (R)-1-(4-(Thiophen-2-yl)phenyl)ethan-1-ol)

The synthesis of specific enantiomers of chiral alcohols is of significant interest in medicinal chemistry and materials science. One common approach is the asymmetric reduction of a prochiral ketone precursor. For example, the synthesis of (R)-1-(4-(thiophen-2-yl)phenyl)ethan-1-ol can be achieved through the enantioselective reduction of 1-(4-(thiophen-2-yl)phenyl)ethanone.

Another strategy involves the use of chiral catalysts or reagents to induce stereoselectivity. For instance, chiral polythiophenes have been synthesized from monomeric precursors, highlighting the importance of controlling stereochemistry in these systems. nih.gov While not directly focused on this compound, these methodologies for creating chiral centers in thiophene-containing molecules are relevant.

Table 1: Examples of Chiral Synthesis in Thiophene-Containing Molecules

| Precursor | Chiral Method/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Thiopheneboronic acid | Suzuki coupling with a chiral oxazoline (B21484) derivative | (R)-3-(4-(4-ethyl-2-oxazolin-2-yl)phenyl)thiophene | Not specified | nih.gov |

| 3-Thienylethanol | Condensation with N-t-Boc-d-Ser | (+)-R-2-tert-Butoxycarbonylamino-3-(2-thiophen-3-yl-ethoxy)-propionic acid | Not specified | nih.gov |

Asymmetric Reduction of Ketone Precursors

The asymmetric reduction of prochiral ketones is a widely used and effective method for producing enantiomerically pure or enriched alcohols. nih.govresearchgate.net This can be accomplished using various methods, including enzymatic reductions and catalytic transfer hydrogenation with chiral catalysts.

For the synthesis of enantiomerically enriched this compound, the precursor ketone, 1-(4-(thiophen-2-yl)phenyl)ethanone, would be the starting material. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 2: General Approaches for Asymmetric Reduction of Ketones

| Ketone Substrate | Catalyst/Enzyme System | Product Configuration | Key Features |

|---|---|---|---|

| Acetophenone derivatives | Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) mutants | (S) or (R) | High enantioselectivity, substrate-dependent stereopreference. nih.gov |

| 2H-Chromenes | CuCl/(R,R)-Ph-BPE | (R)-4-allyl-substituted chromanes | High yield and enantioselectivity. semanticscholar.org |

Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

As a versatile building block, 2-(4-thiophen-2-yl-phenyl)-ethanol offers a scaffold upon which intricate organic structures can be assembled. The thiophene (B33073) and phenyl rings provide a rigid, conjugated system that can be further functionalized, while the ethanol (B145695) group presents a convenient handle for a variety of chemical transformations.